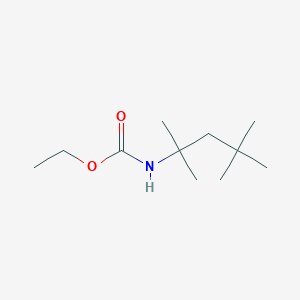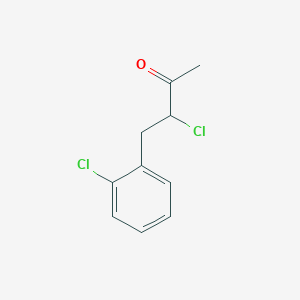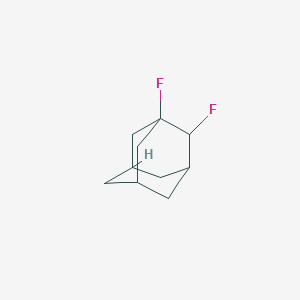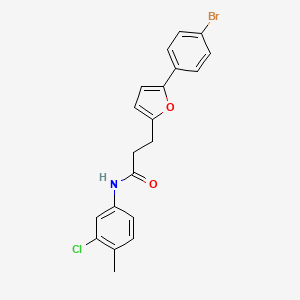
6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester is a complex organic compound with potential applications in various fields of science and industry. This compound features a carboxylic acid group, a benzyl group, and a hexanoic acid methyl ester group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the benzyl intermediate through a Friedel-Crafts alkylation reaction.
Carboxylation: The benzyl intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzoic acid: Shares a similar benzyl structure but lacks the hexanoic acid methyl ester group.
4-Methoxycarbonylcubanecarboxylic acid: Contains a carboxylic acid group but differs in its overall structure and functional groups.
Uniqueness
This detailed article provides a comprehensive overview of 6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H32O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C25H32O4/c1-29-25(28)10-4-2-3-7-20-11-15-22(16-12-20)19-23-17-13-21(14-18-23)8-5-6-9-24(26)27/h11-18H,2-10,19H2,1H3,(H,26,27) |
InChI Key |
YRNNSCIBLLDYTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC1=CC=C(C=C1)CC2=CC=C(C=C2)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)

![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11962948.png)




![2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11962995.png)

![N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine](/img/structure/B11963001.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]propanamide](/img/structure/B11963007.png)

